6-Chloroisoquinolin-5-amine 6-Chloroisoquinolin-5-amine
Brand Name: Vulcanchem
CAS No.: 72677-89-5
VCID: VC4610007
InChI: InChI=1S/C9H7ClN2/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,11H2
SMILES: C1=CC(=C(C2=C1C=NC=C2)N)Cl
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62

6-Chloroisoquinolin-5-amine

CAS No.: 72677-89-5

Cat. No.: VC4610007

Molecular Formula: C9H7ClN2

Molecular Weight: 178.62

* For research use only. Not for human or veterinary use.

6-Chloroisoquinolin-5-amine - 72677-89-5

Specification

CAS No. 72677-89-5
Molecular Formula C9H7ClN2
Molecular Weight 178.62
IUPAC Name 6-chloroisoquinolin-5-amine
Standard InChI InChI=1S/C9H7ClN2/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,11H2
Standard InChI Key ODBKHKLBRJGEEX-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1C=NC=C2)N)Cl

Introduction

Chemical Structure and Physicochemical Properties

The structural identity of 6-chloroisoquinolin-5-amine is defined by its bicyclic isoquinoline core, featuring a chlorine atom at position 6 and a primary amine at position 5. The compound’s planar aromatic system contributes to its stability, while the electron-withdrawing chlorine and electron-donating amine groups create a polarized electronic environment. Key physicochemical parameters include:

PropertyValueSource
Molecular Weight178.62 g/mol
Density1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3
Boiling Point354.9 \pm 22.0 \, ^\circ\text{C}
Flash Point168.4 \pm 22.3 \, ^\circ\text{C}
LogP1.65
Vapour Pressure0.0±0.8mmHg0.0 \pm 0.8 \, \text{mmHg} (25°C)

The compound’s exact mass is 178.029770 Da, and its polar surface area (PSA) of 38.91 Ų suggests moderate solubility in polar solvents . Spectroscopic characterization via 1H^1\text{H}-NMR and mass spectrometry confirms the regioselective substitution pattern, with the chlorine and amine groups occupying positions 6 and 5, respectively .

Synthetic Methodologies

Reductive Amination and Halogenation

A six-step synthesis starting from 5-aminoisoquinoline involves acetylation, chlorination at position 8, bromination at position 6 using dibromoisocyanuric acid, and subsequent deacetylation and reductive diazotization to yield 6-amino-8-chloroisoquinoline (48) . This route emphasizes the strategic use of protecting groups to direct substitution:

5-AminoisoquinolineAcetylationAcetylated IntermediateCl28-Chloro DerivativeBr26-Bromo-8-chloro IntermediateDeacetylation6-Amino-8-chloroisoquinoline\text{5-Aminoisoquinoline} \xrightarrow{\text{Acetylation}} \text{Acetylated Intermediate} \xrightarrow{\text{Cl}_2} \text{8-Chloro Derivative} \xrightarrow{\text{Br}_2} \text{6-Bromo-8-chloro Intermediate} \xrightarrow{\text{Deacetylation}} \text{6-Amino-8-chloroisoquinoline}

Catalytic Hydrogenation

An alternative method employs hydrogenation of 1,3-dichloro-6-nitroisoquinoline under 0.6 MPa hydrogen pressure using palladium on carbon in methanol with potassium carbonate . This one-pot process achieves simultaneous nitro reduction and dehalogenation, yielding 6-aminoisoquinoline with up to 99.9% purity after recrystallization . Key reaction parameters include:

  • Temperature: 45°C

  • Catalyst: 10% Pd/C

  • Solvent: Methanol

  • Yield: 20–99%

Post-reaction workup involves filtration, acid-base extraction (5% citric acid and dichloromethane), and precipitation with ammonium hydroxide to isolate the product .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

6-Chloroisoquinolin-5-amine serves as a critical intermediate in synthesizing allosteric protein kinase inhibitors. Derivatives such as compound 48 (6-amino-8-chloroisoquinoline) were evaluated for inhibitory activity against protein kinase C (PKC), demonstrating IC50_{50} values in the nanomolar range . Modifications to the right-hand side (RHS) moiety, such as cyclohexenylethyl or cyclopentane groups, revealed that steric bulk correlates with reduced potency (e.g., compound 9, IC50_{50} = 421 ± 29 nM) .

Structure-Activity Relationships (SAR)

Substituent effects at positions 6 and 7 significantly influence bioactivity:

  • Fluorine at position 7: Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

  • Methyl at position 7: Increases lipophilicity, improving membrane permeability .

  • Chlorine at position 6: Stabilizes the aromatic system through electron withdrawal, enhancing binding affinity to kinase ATP pockets .

ParameterValueSource
HS Code2933499090
MFN Tariff6.5%
General Tariff20.0%
VAT (China)17.0%

Storage at 2–8°C in airtight containers is recommended to prevent degradation .

Analytical Characterization

Spectroscopic Data

  • SMILES: C1=CC(=C(C2=C1C=NC=C2)Cl)N\text{C1=CC(=C(C2=C1C=NC=C2)Cl)N}

  • InChIKey: ODBKHKLBRJGEEX-UHFFFAOYSA-N\text{ODBKHKLBRJGEEX-UHFFFAOYSA-N}

  • Collision Cross Section (CCS): Predicted CCS values for adducts range from 132.3 Ų ([M+H]+^+) to 148.2 Ų ([M+Na]+^+) .

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